molecular formula C12H15ClO2 B2876957 3-(Chloromethyl)phenyl 3-methylbutanoate CAS No. 1260805-14-8

3-(Chloromethyl)phenyl 3-methylbutanoate

Cat. No.: B2876957
CAS No.: 1260805-14-8
M. Wt: 226.7
InChI Key: MUICNBPGWMELGY-UHFFFAOYSA-N
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Description

3-(Chloromethyl)phenyl 3-methylbutanoate is a synthetic ester compound of interest in chemical and pharmaceutical research. This molecule features a 3-methylbutanoate (isovalerate) moiety esterified to a phenyl ring that is substituted at the 3-position with a chloromethyl group (-CH2Cl). The 3-methylbutanoate group is a structure observed in various flavor compounds and bioactive molecules . The chloromethyl group on the aromatic ring is a versatile and reactive handle, offering a site for further chemical modification, such as nucleophilic substitution, to create novel derivatives or to facilitate conjugation to other molecular scaffolds. As a reagent, its primary research value lies in its potential use as a synthetic intermediate or building block in organic synthesis, medicinal chemistry, and materials science. Researchers may employ it in the development of more complex structures, including potential protease inhibitors or modulators of biological activity, where the aromatic ester and reactive chlorine can be utilized for structure-activity relationship (SAR) studies. Specific applications and mechanisms of action for this exact compound are not fully documented in the public domain, indicating an area for novel investigation. This product is intended for research use only by qualified laboratory professionals and is not intended for diagnostic or therapeutic use. Please contact us for specific custom synthesis inquiries, bulk quantities, and to request analytical data.

Properties

IUPAC Name

[3-(chloromethyl)phenyl] 3-methylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO2/c1-9(2)6-12(14)15-11-5-3-4-10(7-11)8-13/h3-5,7,9H,6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUICNBPGWMELGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)OC1=CC=CC(=C1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)phenyl 3-methylbutanoate typically involves the esterification of 3-(chloromethyl)benzoic acid with 3-methylbutanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)phenyl 3-methylbutanoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, to form benzoic acid derivatives.

Common Reagents and Conditions

    Nucleophiles: Hydroxide ions, amines, and thiols are common nucleophiles used in substitution reactions.

    Catalysts: Acidic or basic catalysts are used in hydrolysis reactions.

    Oxidizing Agents: Potassium permanganate or chromium trioxide can be used for oxidation reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

    Hydrolysis Products: 3-(Chloromethyl)benzoic acid and 3-methylbutanol.

    Oxidation Products: Benzoic acid derivatives.

Scientific Research Applications

3-(Chloromethyl)phenyl 3-methylbutanoate has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It may serve as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)phenyl 3-methylbutanoate involves its interaction with various molecular targets. The chlorine atom can participate in nucleophilic substitution reactions, while the ester group can undergo hydrolysis. These reactions can lead to the formation of reactive intermediates that interact with biological molecules, such as proteins and nucleic acids, affecting their function and activity.

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

  • Electron-withdrawing groups (e.g., -CH$2$Cl, -CF$3$) increase reactivity and lipophilicity, as seen in the target compound and oxadiazole derivative .
  • Electron-donating groups (e.g., -OCH$_3$) improve solubility in polar solvents but reduce electrophilicity .

Synthetic Pathways :

  • Chloromethylation of aromatic rings (e.g., using paraformaldehyde/AlCl$3$ ) is critical for introducing the -CH$2$Cl group.
  • Esterification methods vary: methyl esters are often synthesized via acid chloride reactions, while ethyl esters may use transesterification .

Biological Relevance :

  • Compounds with chloromethylphenyl groups (e.g., pyrethroid analogs) show insecticidal properties due to increased membrane penetration .
  • Hydroxy or methoxy substituents are associated with lower toxicity but reduced bioactivity .

Physical Properties :

  • Molecular weight : Bulkier substituents (e.g., trifluoromethyl) increase molecular weight and melting points .
  • Solubility : Chlorine and branched esters reduce aqueous solubility, favoring organic phases .

Research Implications and Gaps

  • Synthesis Optimization : The target compound’s synthesis could leverage methods from (chloromethylation) and (esterification), though yield optimization is needed.
  • Biological Screening: No direct data on the target’s activity exists; testing against pyrethroid-sensitive insects (e.g., mosquitoes) is recommended .
  • Stability Studies : The chloromethyl group’s susceptibility to hydrolysis warrants stability analysis under varying pH conditions.

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